molecular formula C12H12N2O4 B1624972 ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate CAS No. 71056-57-0

ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

Cat. No.: B1624972
CAS No.: 71056-57-0
M. Wt: 248.23 g/mol
InChI Key: DTGUXIWYZIAUIT-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a nitro group at the 5-position and an ester group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate typically involves the nitration of an indole precursor followed by esterification. One common method includes the reaction of 5-nitroindole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Ammonia or amines in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Ethyl 1-methyl-5-amino-1H-indole-2-carboxylate.

    Substitution: Various amide derivatives.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with a hydroxyl group at the 5-position.

    Ethyl 2-methylindole-3-carboxylate: Lacks the nitro group but has similar ester functionality.

    Ethyl indole-2-carboxylate: A simpler indole ester without additional substituents.

Uniqueness

Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is unique due to the presence of both a nitro group and an ester group on the indole ring.

Properties

IUPAC Name

ethyl 1-methyl-5-nitroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-7-8-6-9(14(16)17)4-5-10(8)13(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUXIWYZIAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441483
Record name Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71056-57-0
Record name Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing mixture of commercially available ethyl 5-nitro-1H-indole-2-carboxylate (420 g) and potassium carbonate (272.6 g) in acetonitrile (3360 mL) was added a solution of methyl p-toluenesulfonate (367.3 g) in acetonitrile (630 mL), and the resulting mixture refluxed for 18 hours. The mixture was then cooled to 20° C. over 3 hours and water (4200 mL) added over a 3 hour period. The product was granulated, filtered, washed with a 50/50 mixture of demineralized water and acetonitrile (630 mL), demineralized water (420 mL) and then with ethanol (420 mL), and dried, yielding the product ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (436.1 g, 96%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
3360 mL
Type
solvent
Reaction Step One
Quantity
367.3 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two
Name
Quantity
4200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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